N'-(3-acetylphenyl)-N-cyclopropyloxamide
Overview
Description
N-(3-acetylphenyl)-N’-cyclopropylethanediamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an ethanediamide backbone, with an acetylphenyl group providing additional functional properties. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’-cyclopropylethanediamide typically involves the reaction of 3-acetylphenylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction. The process involves heating the reaction mixture to a specific temperature, usually around 80-100°C, and maintaining it for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N-(3-acetylphenyl)-N’-cyclopropylethanediamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and energy-efficient processes, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N’-cyclopropylethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanediamides or cyclopropyl derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-N’-cyclopropylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N’-cyclopropylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-N’-cyclopropylethanediamide
- N-(3-acetylphenyl)-2-chloroacetamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-acetylphenyl)-N’-cyclopropylethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .
Properties
IUPAC Name |
N'-(3-acetylphenyl)-N-cyclopropyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)9-3-2-4-11(7-9)15-13(18)12(17)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFSCMAAXLTGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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